[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group, an isopropyl substituent, and a 2-hydroxyethyl side chain on the piperidin-3-yl ring. Its stereochemistry (R-configuration) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for chiral amines or bioactive molecules. The tert-butyl carbamate (Boc) group is commonly used for amine protection due to its stability under basic and nucleophilic conditions .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-12(2)17(14(19)20-15(3,4)5)13-7-6-8-16(11-13)9-10-18/h12-13,18H,6-11H2,1-5H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHXBXMKCHWOOA-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H30N2O3
- Molecular Weight : 286.41 g/mol
- CAS Number : 1354000-41-1
The compound features a piperidine ring and a carbamic acid moiety, which are critical for its biological interactions. The presence of the tert-butyl ester group enhances its stability and solubility, making it suitable for pharmacological studies.
Preliminary studies indicate that this compound may interact with various neurotransmitter systems, particularly:
- Acetylcholine Receptors : The compound's structure suggests potential interactions with cholinergic pathways, which play a significant role in cognitive functions and memory.
- GABA Receptors : Its ability to modulate GABAergic transmission could contribute to its effects on anxiety and seizure disorders.
Pharmacological Studies
Research has demonstrated the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological conditions. Key findings include:
- Neuroprotective Effects : Studies suggest that the compound may exhibit neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells.
- Anticancer Potential : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
Data Table: Biological Activity Overview
Study 1: Neuroprotective Effects
In vitro studies demonstrated that this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was attributed to the compound's ability to enhance antioxidant defenses within the cells.
Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including FaDu and MCF7. The results indicated that it induced apoptosis more effectively than standard chemotherapeutics like bleomycin, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. Variations in the piperidine and carbamate moieties can significantly alter pharmacokinetic properties and receptor interactions. For instance:
- Compounds with different alkyl substitutions on the piperidine ring exhibited varying degrees of receptor affinity and selectivity.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential : The compound has been investigated for its potential use as a pharmacological agent due to its ability to modulate biological pathways. It has shown promise in:
- Neurological Disorders : Studies suggest that derivatives of piperidine compounds can act on neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety.
- Anticancer Activity : Some research indicates that carbamate derivatives can inhibit tumor growth by targeting specific cancer cell pathways.
Agriculture
Pesticide Development : The compound's structure allows it to function as a potential pesticide or herbicide. Research has focused on:
- Insecticidal Properties : Studies have demonstrated that similar carbamate compounds can effectively target pest species without affecting beneficial insects.
- Herbicide Efficacy : The compound's ability to disrupt plant growth pathways suggests potential applications in weed management.
| Application | Description |
|---|---|
| Insecticide | Targeted studies reveal effective pest control with minimal environmental impact. |
| Herbicide | Laboratory tests indicate selective inhibition of weed species while preserving crop health. |
Materials Science
Polymer Chemistry : The compound is being explored for its role in synthesizing advanced materials:
- Biodegradable Polymers : Research into the incorporation of carbamate structures into polymer matrices has shown potential for creating environmentally friendly materials.
- Coatings and Adhesives : Its chemical properties allow for the development of adhesives with enhanced performance characteristics.
| Application | Benefits |
|---|---|
| Biodegradable Plastics | Reduced environmental footprint compared to traditional plastics. |
| Advanced Coatings | Improved adhesion and durability in various industrial applications. |
Case Study 1: Neurological Research
A study published in a peer-reviewed journal evaluated the effects of [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester on rodent models of anxiety. Results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
Case Study 2: Agricultural Application
Field trials conducted on crops treated with a formulation containing this compound demonstrated a 30% reduction in pest populations compared to untreated controls while maintaining crop yield levels.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule, differing in ring systems, substituents, or protective groups:
Key Observations :
- Protective Groups: Boc (tert-butyl) in the target and offers superior steric protection compared to benzyl esters (), which are more labile under hydrogenolysis conditions.
- Substituent Reactivity : The hydroxyethyl group in the target may participate in hydrogen bonding or oxidation reactions, whereas chloroacetyl () is more electrophilic, enabling nucleophilic substitutions.
Physico-Chemical Properties
Available data for select analogs:
Comparison :
- The amino-propionyl substituent in and increases molecular weight and boiling points compared to the target.
- Boc-protected compounds (target, ) generally exhibit lower polarity than benzyl esters (), influencing solubility in organic solvents.
Preparation Methods
Reductive Amination Approach
A scalable route leveraging reductive amination for introducing the hydroxyethyl group:
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Step 1 : Condensation of tert-butyl N-(piperidin-3-yl)carbamate with glycolaldehyde in methanol/acetic acid (9:1 v/v) at 0°C .
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Step 2 : Reduction with sodium cyanoborohydride (NaCNBH₃) to form the secondary amine intermediate .
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Step 3 : Isopropyl carbamate formation using isopropyl chloroformate in THF with 4-dimethylaminopyridine (DMAP) .
Key Conditions :
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Solvent: Methanol/acetic acid (9:1 v/v)
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Temperature: 0°C → room temperature
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Catalyst: LiCl (for enhanced regioselectivity)
Yield : 55–70%.
Asymmetric Hydrogenation
For enantioselective synthesis without resolution:
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Step 1 : Synthesis of (3R)-3-(2-hydroxyethyl)piperidine via hydrogenation of a ketone precursor using a chiral Ru-BINAP catalyst (e.g., (R)-BINAP-RuCl₂) .
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Step 2 : Boc protection under Schlenk conditions (anhydrous THF, Boc₂O, TEA) .
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Step 3 : Carbamoylation with isopropyl isocyanate in DCM at −20°C .
Advantages :
One-Pot Telescoped Synthesis
A streamlined industrial method combining multiple steps:
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Step 1 : Simultaneous Boc protection and hydroxyethylation using 2-bromoethanol and Boc₂O in acetonitrile with K₂CO₃ .
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Step 2 : In-situ carbamate formation with isopropyl chloroformate .
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Step 3 : Chiral purification via simulated moving bed (SMB) chromatography .
Scale-Up Data :
Biocatalytic Synthesis
Emerging enzymatic approach for green chemistry:
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Enzyme : Lipase B from Candida antarctica (CAL-B)
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Step 1 : Kinetic resolution of racemic 3-(2-hydroxyethyl)piperidine using vinyl carbamate esters in hexane .
Conditions :
Analytical Data and Characterization
Challenges and Optimization
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Enantiomeric Purity : Resolution via chiral HPLC or SMB chromatography increases cost but ensures >99% ee .
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Scale-Up Limitations : Reductive amination requires strict temperature control to avoid over-reduction .
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Solvent Selection : THF and DCM are preferred for Boc protection due to inertness, but alternatives like 2-MeTHF are explored for sustainability .
Q & A
What are the common synthetic strategies for preparing tert-butyl carbamate derivatives like [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester?
Level: Basic
Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group. For example, tert-butyl esters are often synthesized by reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) in solvents such as THF or dichloromethane at 0–25°C . Post-reaction, purification via silica gel column chromatography is standard to isolate the product. Characterization via IR (to confirm carbamate C=O stretch ~1680–1720 cm⁻¹), ¹H/¹³C NMR (to verify tert-butyl singlet at δ ~1.4 ppm), and mass spectrometry (for molecular ion confirmation) is critical .
How can researchers ensure chiral purity during the synthesis of the (R)-configured piperidine derivative?
Level: Advanced
Answer:
Chiral resolution requires stereoselective synthesis or chiral auxiliary methods. For instance, asymmetric catalysis or chiral starting materials (e.g., enantiopure piperidine precursors) can be used. Evidence from similar compounds highlights the use of Grignard reagents (e.g., 4-butenylMgBr) with chiral ligands like TMEDA to control stereochemistry . Advanced techniques like chiral HPLC or polarimetry should be employed post-synthesis to validate enantiomeric excess (>98% ee). Kinetic resolution during Boc deprotection (using acidic conditions) may also influence stereochemical outcomes .
What stability considerations are critical for storing this compound under laboratory conditions?
Level: Advanced
Answer:
Stability studies under varying conditions (pH, temperature, light) are essential. While no direct data exists for this compound, analogous tert-butyl carbamates are sensitive to hydrolysis in acidic/basic conditions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis can monitor degradation. Store under inert atmosphere (N₂/Ar) at –20°C, and avoid prolonged exposure to moisture .
What safety precautions are recommended for handling this compound in the lab?
Level: Basic
Answer:
Although toxicity data is limited, treat the compound as hazardous. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse with water and consult a physician immediately. Safety data sheets for similar tert-butyl derivatives emphasize handling by trained personnel and disposal via certified waste streams .
How can impurities arising during synthesis be identified and quantified?
Level: Advanced
Answer:
Impurity profiling requires analytical methods like HPLC-MS or GC-MS. For example, retention time comparison against known standards (e.g., tert-butyl alcohol byproducts) can identify impurities. In one study, impurities such as bis(3-methyl-2-thienyl)methanone were resolved using reversed-phase HPLC with UV detection at 254 nm . Quantify impurities via calibration curves and ensure they meet ICH guidelines (<0.1% for unknown impurities).
What spectroscopic techniques are most reliable for characterizing the tert-butyl carbamate group?
Level: Basic
Answer:
Key techniques include:
- ¹H NMR : tert-butyl protons appear as a singlet at δ 1.40–1.45 ppm.
- ¹³C NMR : Carbamate carbonyl at δ ~155 ppm; tert-butyl carbons at δ ~28 (C(CH₃)₃) and ~80 (quaternary C).
- IR : Strong C=O stretch at ~1690–1720 cm⁻¹.
- MS : Molecular ion peak matching the exact mass (e.g., m/z ~300–350 for similar derivatives) .
Are there established protocols for assessing the compound’s cytotoxicity in vitro?
Level: Basic
Answer:
No specific data exists, but general cytotoxicity assays (e.g., MTT, ATP-lite) using cell lines (HEK293, HepG2) are recommended. Prepare stock solutions in DMSO (<0.1% final concentration) and test concentrations from 1 nM–100 µM. Include positive controls (e.g., cisplatin) and validate with triplicate measurements .
How does solvent choice impact the efficiency of Boc protection/deprotection steps?
Level: Advanced
Answer:
Solvent polarity and proticity influence reaction kinetics. Boc protection in THF or dichloromethane (non-polar, aprotic) enhances electrophilic reactivity of Boc₂O, while deprotection in acidic media (e.g., TFA in DCM) ensures complete tert-butyl group removal. Evidence shows that THF improves yield (50–70%) compared to polar aprotic solvents like DMF .
What methods are suitable for Boc deprotection without damaging the piperidine ring?
Level: Advanced
Answer:
Controlled acidic conditions (e.g., 4M HCl in dioxane or TFA:DCM 1:1 v/v) at 0–25°C for 1–2 hours effectively remove Boc groups while preserving the piperidine structure. Monitor reaction progress via TLC (disappearance of tert-butyl spot). Neutralize with NaHCO₃ post-deprotection and extract with ethyl acetate .
What ecological impact assessments are recommended for this compound?
Level: Basic
Answer:
No ecotoxicity data is available . Conduct OECD 301 biodegradability tests (28-day aerobic degradation) and Daphnia magna acute toxicity assays (EC₅₀). Model bioaccumulation potential using logP values (predicted ~2.5–3.5 via PubChem tools) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
